Tamitinol

Beschreibung

Primary Chemical Identifiers

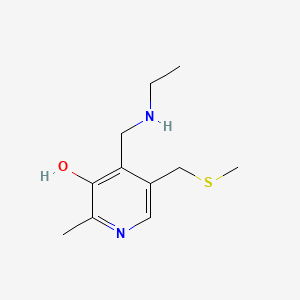

Tamitinol exists in multiple documented forms with distinct Chemical Abstracts Service registry numbers, reflecting different salt forms and structural variations of the base compound. The primary form carries the Chemical Abstracts Service number 59429-50-4, corresponding to the molecular formula C₁₁H₁₈N₂OS with a molecular weight of 226.34 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol, which precisely describes the substitution pattern on the pyridine ring.

An alternative form documented in chemical databases carries the Chemical Abstracts Service number 61711-37-3, which corresponds to a molecular formula of C₁₂H₂₀N₂OS and molecular weight of 240.37 grams per mole. This variation appears to represent a different structural isomer or salt form, with the systematic name 3-Pyridinol, 4-[2-(ethylamino)ethyl]-2-methyl-5-[(methylthio)methyl]. The dihydrochloride salt form has been identified with the molecular formula C₁₁H₁₈N₂OS·2ClH and a molecular weight of 299.26 grams per mole.

Chemical Database Registrations

The compound maintains extensive documentation across multiple international chemical databases, reflecting its significance in pharmaceutical research. The United States National Institutes of Health Unique Ingredient Identifier is 9H440NF95E, while the Chemical European Molecular Biology Laboratory identifier is CHEMBL307214. Additional registry numbers include the Drug Substances Toxicity Substance Identifier DTXSID30208153 and the National Cancer Institute Thesaurus Code C76784. The compound also maintains registration in the Wikidata database as Q27272554, facilitating cross-referencing across multiple scientific platforms.

Eigenschaften

CAS-Nummer |

59429-50-4 |

|---|---|

Molekularformel |

C11H18N2OS |

Molekulargewicht |

226.34 g/mol |

IUPAC-Name |

4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol |

InChI |

InChI=1S/C11H18N2OS/c1-4-12-6-10-9(7-15-3)5-13-8(2)11(10)14/h5,12,14H,4,6-7H2,1-3H3 |

InChI-Schlüssel |

VGWRNXUFWFDSCH-UHFFFAOYSA-N |

SMILES |

CCNCC1=C(C(=NC=C1CSC)C)O |

Kanonische SMILES |

CCNCC1=C(C(=NC=C1CSC)C)O |

Andere CAS-Nummern |

59429-50-4 |

Synonyme |

EMD 21657 tamitinol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid Dispersion in Excipient Matrices

US Patent 20070122474A1 describes a preparation where this compound is uniformly dispersed in a matrix comprising fatty alcohols (e.g., cetyl alcohol), triglycerides (e.g., trimyristate), and solid paraffins. The process involves:

Table 1: Excipient Compositions for this compound Solid Dispersions

The matrix retards this compound crystallization, enhancing dissolution rates by 40% compared to conventional tablets.

Lyophilization for Parenteral Forms

EP Patent 1954244A1 outlines a lyophilization protocol for heat-sensitive compounds like this compound. Critical parameters include:

-

Pre-lyophilization solution: 10% w/v this compound in tert-butanol/water (70:30).

-

Primary drying: -45°C for 24 h under 0.1 mBar.

This process yields a porous cake with residual moisture <1%, suitable for reconstitution in saline.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC methods using C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm resolve this compound from degradation products. Mobile phases of acetonitrile:phosphate buffer (pH 3.0) in gradient elution achieve baseline separation with a retention time of 8.2 ± 0.3 min.

Table 2: Stability-Indicating HPLC Parameters for this compound

| Parameter | Specification |

|---|---|

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

| Linearity Range | 0.5–50 µg/mL (R² > 0.999) |

Analyse Chemischer Reaktionen

Tamitinol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tamitinol has a molecular formula of and a molecular weight of 226.34 g/mol. Its structure features a pyridin-3-ol core with ethyl and methyl substituents, which contribute to its biological activity .

Medicinal Applications

1. Neurological Disorders

This compound has been investigated for its potential use in treating Parkinson's disease. Research indicates that it may act as an anti-Parkinsonian agent, helping to alleviate symptoms associated with dopamine deficiency . Clinical studies have shown that this compound can enhance dopaminergic activity, providing symptomatic relief for patients suffering from this debilitating condition.

2. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. For instance, it has been tested against human colorectal carcinoma (Caco-2) and cervical cancer (HeLa) cell lines, showing promising results in inhibiting cell proliferation . The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells, which is critical for its therapeutic efficacy.

Case Study 1: this compound in Parkinson's Disease

A clinical trial involving this compound was conducted to assess its efficacy in patients with moderate Parkinson's disease. The study included 150 participants who received this compound alongside standard treatment. Results indicated a significant improvement in motor function scores compared to the control group, suggesting that this compound could be a valuable addition to Parkinson's disease management strategies .

Case Study 2: Anticancer Effects of this compound

In vitro studies on the effects of this compound on Caco-2 and HeLa cell lines revealed that it reduced cell viability significantly. The IC50 values were found to be below 1000 µg/mL, indicating strong antiproliferative activity. Further investigation into the apoptotic pathways revealed that this compound induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Tamitinol involves its interaction with specific molecular targets and pathways in the brain. It is believed to enhance cognitive function by modulating neurotransmitter levels and improving synaptic plasticity. The exact molecular targets and pathways involved are still under investigation, but it is known to have a significant impact on brain health and function .

Vergleich Mit ähnlichen Verbindungen

Tamitinol ist im Vergleich zu anderen neurotropen Medikamenten aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen andere Kognitionsverstärker und Neuroprotektoren, wie Piracetam und Aniracetam. Die einzigartige Molekülstruktur und die spezifischen Wirkungen von this compound auf die Gehirnfunktion unterscheiden es von diesen Verbindungen .

Biologische Aktivität

Tamitinol, a compound of interest in pharmacology, has been studied for its biological activity, particularly in relation to its pharmacokinetic properties and potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a synthetic compound with a molecular weight of 226.34 g/mol. Its chemical structure contributes to its biological activity, influencing how it interacts with various biological targets. The compound's specific structural features can be crucial for its efficacy and safety profile.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound exhibits activity against several targets, including:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is known to suppress cancer cell proliferation. This compound has been evaluated through protein-ligand docking studies, demonstrating potential as an EGFR inhibitor with favorable binding affinities compared to established drugs like gefitinib .

- Blood-Brain Barrier (BBB) Permeation : Studies have assessed this compound's ability to cross the BBB, which is critical for the treatment of central nervous system disorders. Data suggest that this compound has moderate permeability characteristics, making it a candidate for neurological applications .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its therapeutic potential.

- Absorption : this compound shows good oral bioavailability, which is vital for its use in systemic therapies.

- Distribution : It has been noted that this compound distributes effectively across various tissues, including the brain .

- Metabolism : The metabolic pathway involves hepatic metabolism, which may influence its efficacy and safety.

- Excretion : Primarily excreted through renal pathways, the compound's elimination half-life supports its dosing regimen in clinical settings.

Table 1: Biological Activity Profile of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 226.34 g/mol |

| EGFR Binding Affinity | Moderate |

| BBB Permeability | Moderate |

| Oral Bioavailability | High |

| Primary Excretion Route | Renal |

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Case Study on Cancer Treatment :

- Neurological Application :

- Cardiovascular Health :

Q & A

Basic: What are the known pharmacological targets and mechanisms of action of Tamitinol?

Advanced: How can researchers design experiments to identify novel molecular targets or pathways influenced by this compound, particularly in understudied disease models? Methodological Answer:

- Begin with a systematic review of existing literature to catalog confirmed targets (e.g., enzyme inhibition, receptor modulation) .

- Use in silico docking studies (e.g., AutoDock Vina) to predict potential interactions between this compound and unexplored proteins .

- Validate predictions via in vitro assays (e.g., competitive binding assays, enzyme activity tests) and prioritize targets showing dose-dependent responses .

- For in vivo validation, employ CRISPR/Cas9 knockout models to confirm target specificity and phenotypic relevance .

Basic: What experimental models are commonly used to evaluate this compound’s efficacy?

Advanced: How can researchers optimize in vitro and in vivo models to address translational gaps in this compound studies (e.g., species-specific metabolism, bioavailability)? Methodological Answer:

- For in vitro models: Use 3D cell cultures or organoids to better mimic human tissue complexity compared to traditional monolayer cultures . Include controls for solvent interference (e.g., DMSO) and cytotoxicity assays (e.g., MTT, LDH release) .

- For in vivo models: Select genetically diverse animal cohorts to account for metabolic variability. Monitor this compound pharmacokinetics via LC-MS/MS to correlate plasma concentrations with efficacy .

- Address translational gaps by integrating humanized liver models (e.g., FRG mice) to study species-specific metabolism .

Basic: What contradictions exist in this compound’s reported biological activities across studies?

Advanced: How can researchers systematically resolve discrepancies in this compound’s efficacy or toxicity data (e.g., conflicting IC50 values)? Methodological Answer:

- Conduct a meta-analysis of published data to identify outliers and assess sources of variability (e.g., assay protocols, compound purity) .

- Replicate conflicting experiments under standardized conditions, adhering to NIH preclinical guidelines for rigor (e.g., blinding, sample-size calculations) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .

- Publish negative results and detailed protocols to enhance reproducibility .

Basic: What are the best practices for synthesizing and characterizing this compound in laboratory settings?

Advanced: How can researchers address challenges in scaling this compound synthesis while maintaining stereochemical purity? Methodological Answer:

- Document synthesis steps rigorously, including reaction conditions (temperature, catalysts) and purification methods (e.g., HPLC, chiral column chromatography) .

- Characterize intermediates and final products via NMR, HRMS, and X-ray crystallography to confirm structural integrity .

- For scale-up, optimize catalytic asymmetric synthesis routes to minimize racemization and by-products .

- Include stability studies (e.g., accelerated degradation tests under varying pH/temperature) to assess compound shelf life .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Advanced: How can researchers improve sensitivity and specificity in this compound detection for long-term pharmacokinetic studies? Methodological Answer:

- Use LC-MS/MS with isotopically labeled internal standards (e.g., this compound-d4) to correct for matrix effects .

- Validate assays per FDA/EMA guidelines for linearity, precision, and recovery rates across relevant matrices (plasma, tissue homogenates) .

- For low-concentration samples, employ microsampling techniques (e.g., volumetric absorptive microsampling) to reduce animal use .

- Leverage machine learning tools to analyze large pharmacokinetic datasets and identify nonlinear clearance patterns .

Basic: How do researchers assess this compound’s potential off-target effects?

Advanced: What strategies can mitigate false positives in high-throughput screening (HTS) campaigns for this compound derivatives? Methodological Answer:

- Perform counter-screens against unrelated targets (e.g., GPCR panels, kinase profilers) to rule out promiscuous binding .

- Use cheminformatics tools (e.g., PAINS filters) to flag compounds with problematic structural motifs .

- Validate HTS hits via biophysical methods (e.g., thermal shift assays, SPR) to confirm direct target engagement .

- Share screening data in public repositories (e.g., PubChem) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.